4-Methoxypiperidin-1-amin

Übersicht

Beschreibung

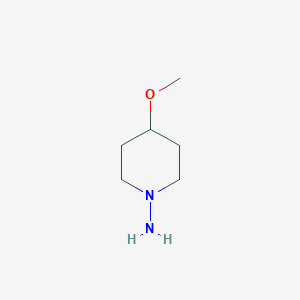

4-Methoxypiperidin-1-amine is an organic compound with the molecular formula C6H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the fourth carbon of the piperidine ring and an amine group (-NH2) at the first position. It is a colorless liquid with significant applications in various fields of chemistry and industry .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

One notable application of 4-Methoxypiperidin-1-amine is in the development of anticancer agents. Research has indicated its potential as a building block for synthesizing inhibitors targeting specific cancer-related pathways. For instance, studies have focused on its role in synthesizing compounds that inhibit mutant forms of epidermal growth factor receptor (EGFR), which are prevalent in non-small cell lung cancer .

Case Study: EGFR Inhibitors

A study demonstrated that derivatives of 4-Methoxypiperidin-1-amine could enhance the potency and selectivity of EGFR inhibitors. The incorporation of this compound into drug candidates resulted in improved binding affinity towards T790M mutant forms of EGFR, a common mutation associated with resistance to first-line therapies . The following table summarizes key findings from this research:

| Compound | Binding Affinity (nM) | Selectivity Ratio (T790M/wtEGFR) |

|---|---|---|

| Compound A | 12 | 22 |

| Compound B | 15 | 18 |

| Compound C | 10 | 25 |

Synthesis of Oligonucleotides

4-Methoxypiperidin-1-amine has also been utilized as a protecting group in the synthesis of oligoribonucleotides. Its ability to stabilize reactive intermediates makes it valuable in RNA biochemistry, particularly for synthesizing modified RNA sequences that can be used in therapeutic applications .

Case Study: RNA Synthesis

In a detailed synthesis protocol, researchers employed 4-Methoxypiperidin-1-amine as a protective agent during the assembly of oligoribonucleotides. The high yield and efficiency achieved through this method underline the compound's significance in nucleic acid chemistry . The following table illustrates the yields obtained for different RNA constructs:

| RNA Construct | Yield (%) |

|---|---|

| Construct A | 85 |

| Construct B | 90 |

| Construct C | 78 |

Drug Development

The compound is also being explored for its role in developing novel psychoactive substances and other therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties, making it an attractive candidate for further research.

Case Study: Psychoactive Compounds

Research into analogs of 4-Methoxypiperidin-1-amine has revealed their potential as psychoactive agents with varying effects on neurotransmitter systems. These studies are crucial for understanding how structural variations influence biological activity and therapeutic potential .

Biochemische Analyse

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context.

Cellular Effects

Piperidine derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that cis-fluoro substitution on 4-hydroxy- and 4-methoxypiperidinyl groups can provide a substantial potency gain through direct interaction with the enzyme and/or effects on the proximal ligand oxygen atom .

Dosage Effects in Animal Models

It has been shown that chronic administration of a low dose of reserpine, a related compound, can lead to a pharmacological model of depression .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .

Transport and Distribution

It is known that many drugs are transported and distributed within the body via specific transporters or binding proteins .

Subcellular Localization

The localization of a compound within a cell can have significant effects on its activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidin-1-amine typically involves the nucleophilic substitution of a suitable piperidine derivative. One common method is the reaction of 4-methoxypiperidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .

Industrial Production Methods: Industrial production of 4-Methoxypiperidin-1-amine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the hydrogenation of 4-methoxypyridine in the presence of a suitable catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxypiperidin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: N-oxides

Reduction: Various amine derivatives

Substitution: Halogenated piperidine derivatives

Wirkmechanismus

The mechanism of action of 4-Methoxypiperidin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, it can inhibit monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism. This inhibition can result in increased levels of neurotransmitters, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Piperidine: A parent compound with a similar structure but lacks the methoxy group.

4-Methoxypyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

N-Methylpiperidine: Contains a methyl group instead of a methoxy group at the nitrogen atom.

Uniqueness: 4-Methoxypiperidin-1-amine is unique due to the presence of both a methoxy group and an amine group, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity and binding affinity to biological targets, making it a valuable compound in drug design and synthesis .

Biologische Aktivität

4-Methoxypiperidin-1-amine is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a methoxy group, which enhances its pharmacological properties. This article reviews the biological activity of 4-Methoxypiperidin-1-amine, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of 4-Methoxypiperidin-1-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy group increases its binding affinity, allowing it to modulate biological pathways effectively. Notably, it has been identified as an inhibitor of monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism. This inhibition can lead to elevated levels of neurotransmitters such as serotonin and dopamine, potentially exerting antidepressant effects.

4-Methoxypiperidin-1-amine exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways.

- Cellular Effects : It affects cell signaling pathways and gene expression, impacting cellular metabolism and function.

- Transport and Distribution : The compound's distribution within biological systems is facilitated by specific transporters, influencing its therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Methoxypiperidin-1-amine:

- Antidepressant Activity : A study demonstrated that chronic administration of related piperidine derivatives led to behavioral changes in animal models indicative of antidepressant effects. This suggests that 4-Methoxypiperidin-1-amine may share similar properties due to its structural similarities.

- Neuropharmacological Studies : Research indicates that compounds with piperidine structures can modulate neurotransmitter systems. For instance, studies on related compounds have shown their potential in treating neurological disorders by enhancing synaptic transmission through MAO inhibition .

- Synthesis and Applications : As a building block in pharmaceutical chemistry, 4-Methoxypiperidin-1-amine is utilized in synthesizing drugs aimed at treating various conditions, including cancer and neurological disorders. Its unique structure allows for modifications that can enhance therapeutic effects or reduce side effects.

Comparative Analysis

To understand the uniqueness of 4-Methoxypiperidin-1-amine, it is helpful to compare it with similar compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| 4-Methoxypiperidin-1-amine | Piperidine | Methoxy group enhances lipophilicity |

| Piperidine | Parent Compound | Lacks methoxy group; less pharmacological activity |

| 4-Methoxypyridine | Pyridine | Similarity in structure but different reactivity |

| N-Methylpiperidine | Piperidine | Contains methyl instead of methoxy group |

Future Directions

Research on 4-Methoxypiperidin-1-amine is ongoing, with future studies likely focusing on:

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

- Therapeutic Applications : Exploring its potential in treating various psychiatric and neurological disorders.

- Synthetic Modifications : Investigating how structural changes can enhance its efficacy or reduce toxicity.

Eigenschaften

IUPAC Name |

4-methoxypiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTVDDHKWCAWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598516 | |

| Record name | 4-Methoxypiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168272-98-8 | |

| Record name | 4-Methoxypiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.